A Technical Guide to the Physicochemical Properties and Applications of 2-(2-Methoxyethyl)piperazine
A Technical Guide to the Physicochemical Properties and Applications of 2-(2-Methoxyethyl)piperazine
Abstract
This technical guide provides a comprehensive analysis of 2-(2-Methoxyethyl)piperazine (CAS No: 13484-40-7), a key heterocyclic building block for the scientific and drug development community. The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, known for imparting favorable pharmacokinetic properties to active pharmaceutical ingredients (APIs).[1][2][3] This document delves into the core physical and chemical properties of 2-(2-Methoxyethyl)piperazine, its spectroscopic profile, common synthetic routes, and reactivity. Furthermore, it offers field-proven insights into its applications, handling protocols, and safety considerations, serving as an essential resource for researchers leveraging this versatile intermediate in the synthesis of novel therapeutic agents.
Introduction and Strategic Importance
2-(2-Methoxyethyl)piperazine, also known as N-(2-Methoxyethyl)piperazine, is a disubstituted piperazine derivative featuring a methoxyethyl group on one of the ring's nitrogen atoms. The piperazine ring is a recurring motif in a vast array of marketed drugs, valued for its ability to enhance aqueous solubility and bioavailability.[2] The secondary amine of this particular derivative provides a reactive handle for further molecular elaboration, while the methoxyethyl group can influence conformation, lipophilicity, and metabolic stability.
The strategic importance of this compound lies in its role as a versatile intermediate for creating diverse chemical libraries. Its bifunctional nature allows for a multitude of chemical transformations, making it a valuable starting material for compounds targeting the central nervous system, as well as those with antimicrobial, anticancer, and antiviral properties.[1][2] This guide aims to consolidate the available technical data and provide a practical framework for its effective utilization in a research and development setting.
Physicochemical Properties
The fundamental properties of a chemical entity dictate its behavior in both chemical reactions and biological systems. The physicochemical characteristics of 2-(2-Methoxyethyl)piperazine are summarized below, providing a foundational dataset for experimental design.
| Property | Value | Source(s) |
| CAS Number | 13484-40-7 | [4][5][6] |
| Molecular Formula | C₇H₁₆N₂O | [4][5][7] |
| Molecular Weight | 144.21 g/mol | [4][5][7] |
| IUPAC Name | 1-(2-methoxyethyl)piperazine | [7] |
| Synonyms | N-(2-Methoxyethyl)piperazine, 4-(2-Methoxyethyl)piperazine, Methyl 2-(1-Piperazinyl)ethyl Ether | [4][5][8] |
| Appearance | Clear, colorless to pale yellow liquid | [4][8][9] |
| Boiling Point | 193-194 °C (lit.) | [4][5] |
| Density | 0.970 g/mL at 25 °C (lit.) | [4][5] |
| Refractive Index | n20/D 1.4730 (lit.) | [4][5] |
| Flash Point | 87 °C (188.6 °F) - closed cup | [5] |
| pKa | Data not available. The pKa values for the parent piperazine are ~9.73 (pKa1) and ~5.56 (pKa2). The electron-donating nature of the methoxyethyl group is expected to slightly increase the basicity (and thus the pKa) of the adjacent tertiary amine compared to a simple alkyl substituent, while the distal secondary amine's pKa should be comparable to piperazine's pKa1.[10] | |
| Solubility | While specific quantitative data is sparse, its structural similarity to water-miscible compounds like 1-(2-Hydroxyethyl)piperazine suggests high aqueous solubility.[2][11][12] |
Spectroscopic Profile
Spectroscopic analysis is critical for structure verification and quality control. Below is a predictive guide to the key features in the NMR, IR, and Mass Spectra of 2-(2-Methoxyethyl)piperazine, based on its known structure and data from analogous compounds.[7][13][14]
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show four distinct groups of signals:
-
A singlet around 3.3 ppm, integrating to 3H, corresponding to the methoxy (-OCH₃) protons.
-
A multiplet (likely a triplet) around 3.5 ppm, integrating to 2H, for the methylene protons adjacent to the ether oxygen (-O-CH₂-).
-
A complex set of multiplets between 2.4 and 2.9 ppm, integrating to 10H, representing the methylene protons of the piperazine ring and the ethyl bridge (-N-CH₂-CH₂-N-).
-
A broad singlet around 1.5-2.0 ppm, integrating to 1H, for the secondary amine proton (-NH). This signal is exchangeable with D₂O.
-
-
¹³C NMR Spectroscopy : The carbon NMR spectrum should display five unique signals corresponding to the inequivalent carbon atoms in the molecule.
-
A signal around 59 ppm for the methoxy carbon (-OCH₃).
-
Signals for the two methylene carbons of the methoxyethyl side chain.
-
Signals for the piperazine ring carbons, which may show two or three distinct resonances due to the substitution pattern.
-
-
Infrared (IR) Spectroscopy : The IR spectrum provides confirmation of key functional groups.[7]
-
N-H Stretch : A moderate, sharp absorption band around 3300-3400 cm⁻¹ for the secondary amine.
-
C-H Stretch : Multiple bands in the 2800-3000 cm⁻¹ region for aliphatic C-H bonds.
-
N-H Bend : An absorption around 1590-1650 cm⁻¹.
-
C-O-C Stretch : A strong, characteristic band in the 1070-1150 cm⁻¹ region for the ether linkage.
-
C-N Stretch : Bands in the 1020-1250 cm⁻¹ region.
-
-
Mass Spectrometry : In an electron ionization (EI-MS) experiment, the molecular ion peak (M⁺) would appear at m/z = 144. The fragmentation pattern would likely involve cleavage of the methoxyethyl side chain and fragmentation of the piperazine ring.
Chemical Reactivity and Synthetic Utility
The synthetic value of 2-(2-Methoxyethyl)piperazine stems from the reactivity of its secondary amine, which serves as a nucleophilic site for building more complex molecules. The ether linkage is generally stable to a wide range of reaction conditions, allowing for selective functionalization of the piperazine core.
Key Reactions:
-
N-Alkylation/N-Arylation : The secondary amine readily reacts with alkyl halides, aryl halides (e.g., in Buchwald-Hartwig amination), or other electrophiles to form the corresponding tertiary amine. This is the most common transformation in drug synthesis.[2]
-
N-Acylation : Reaction with acyl chlorides or acid anhydrides yields the corresponding amide. This can be used to introduce carbonyl-containing moieties or as a protecting group strategy.[15]
-
Reductive Amination : The secondary amine can react with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form a new C-N bond.
Causality in Reactivity : The presence of two nitrogen atoms makes piperazine a bidentate base. However, in 2-(2-Methoxyethyl)piperazine, the tertiary amine is less sterically hindered and more nucleophilic than the secondary amine is basic. The secondary amine is the primary site for synthetic modification due to its available proton and lone pair of electrons. The molecule is noted to be air-sensitive, likely due to the basic nature of the amines reacting with atmospheric carbon dioxide.[5]
Caption: Reactivity profile of 2-(2-Methoxyethyl)piperazine.
General Synthetic Protocol
A common and efficient method for the preparation of 2-(2-Methoxyethyl)piperazine is the direct mono-N-alkylation of piperazine with a suitable 2-methoxyethyl electrophile, such as 1-bromo-2-methoxyethane or 2-methoxyethyl chloride.[4] Using a large excess of piperazine favors the mono-alkylated product and suppresses the formation of the 1,4-disubstituted byproduct.
Experimental Protocol: Mono-N-alkylation of Piperazine
-
Objective : To synthesize 2-(2-Methoxyethyl)piperazine with high selectivity.
-
Principle : This protocol utilizes a nucleophilic substitution reaction. A large excess of piperazine acts as both the nucleophile and the acid scavenger, driving the reaction towards the desired mono-substituted product.
Step-by-Step Methodology:
-
Reactor Setup : To a three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add anhydrous piperazine (5.0 equivalents).
-
Solvent Addition : Add a suitable solvent such as acetonitrile or ethanol to dissolve the piperazine. The choice of solvent is critical; it must dissolve the starting materials and be inert to the reaction conditions.
-
Reactant Addition : Slowly add 1-bromo-2-methoxyethane (1.0 equivalent) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Reaction : Heat the mixture to reflux (typically 60-80 °C) and monitor the reaction progress by TLC or GC-MS until the starting electrophile is consumed (typically 4-8 hours).
-
Workup : Cool the reaction mixture to room temperature. Filter off the piperazine hydrobromide salt that precipitates.
-
Extraction : Concentrate the filtrate under reduced pressure to remove the solvent. Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to remove any remaining salts, followed by a brine wash.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification : Purify the crude oil by vacuum distillation to obtain 2-(2-Methoxyethyl)piperazine as a clear, colorless to pale yellow liquid.[4]
Caption: General workflow for the synthesis of 2-(2-Methoxyethyl)piperazine.
Safety, Handling, and Storage
Due to its corrosive nature, strict adherence to safety protocols is mandatory when handling 2-(2-Methoxyethyl)piperazine.
-
Hazard Identification : The compound is classified as corrosive and causes severe skin burns and eye damage.[6][7] It is also an irritant.[4]
-
Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[16]
-
Handling : All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors. Keep the compound away from heat, sparks, and open flames. Avoid contact with skin, eyes, and clothing.
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[16] The storage area should be locked and designated for corrosive materials. It is incompatible with strong oxidizing agents and strong acids.
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